Sophorose

Vue d'ensemble

Description

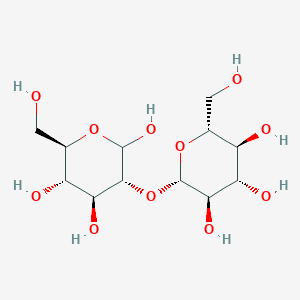

Sophorose is a disaccharide, a dimer of glucose. It differs from other glucose dimers such as maltose in having an unusual β-1,2 bond . It was isolated in 1938 from pods of Sophora japonica . It is a component of sophorolipids .

Synthesis Analysis

Sophorose can be synthesized from glucose by β-glucosidase . A study revealed that the mixture of glucose and β-disaccharide (MGD) synthesized by transglycosylation of glucose can efficiently induce cellulase production in Trichoderma reesei .

Molecular Structure Analysis

Sophorose has a molecular formula of C12H22O11 . It consists of two glucose units linked by an unusual β-1,2 glycosidic bond .

Chemical Reactions Analysis

Sophorose is involved in various chemical reactions. For instance, it can be synthesized from glucose by β-glucosidase . It has also been found to undergo epimerization when heated under neutral pH conditions .

Physical And Chemical Properties Analysis

Sophorose has a molar mass of 342.30 g/mol and a density of 1.768 g/mL . It is a component of sophorolipids, which can lower the surface tension of water from 72.8 to 30–40 mN m−1 .

Applications De Recherche Scientifique

-

Nanomaterials

- Application : Sophorose is used in the production of functional iron oxide nanoparticles . The sophorose group is readily accessible to the outer layer of the nanoparticles, allowing for specific interactions between the carbohydrate functions and lectins .

- Method : The nanoparticles are synthesized using a natural functional glycolipid belonging to the family of sophorolipids .

- Results : The produced nanoparticles exhibit magnetic properties that can be tuned, thus highlighting the direct effect of the glycolipid on the final material’s structure .

-

Medicine

- Application : Sophorose has shown potential as an antiviral therapy for the treatment of COVID-19 . It also displays several biological activities, which permit their extensive and successful usage in the medical field .

- Method : Sophorolipids could solubilize the lipid envelope of SARS-CoV-2 and inactivate it. As an immunomodulator, sophorolipid could attenuate the cytokine storm caused by the SARS-CoV-2 upon infection .

- Results : While there is limited research on the use of sophorolipid as a therapeutic agent for the treatment of cancer and viral diseases, and to modulate the immune response, the multitasking capabilities of sophorolipids make them potential therapeutic candidates .

-

Cosmetics

- Application : Sophorose is used in cosmetic formulations due to its excellent skin compatibility .

- Method : Sophorolipids are incorporated into cosmetic products due to their surface-active properties .

- Results : The use of sophorolipids in cosmetics has been found to be beneficial due to their environmentally friendly nature and versatile functions .

-

Cleaning

- Application : Sophorolipids are used in industrial cleaning due to their excellent wetting and foaming abilities .

- Method : Sophorolipids are incorporated into cleaning products due to their surface-active properties .

- Results : The use of sophorolipids in cleaning products has been found to be beneficial due to their environmentally friendly nature and versatile functions .

-

Soil Remediation

- Application : While specific applications of Sophorose in soil remediation are not directly mentioned in the search results, biochar, a carbon-rich material derived from burning biomass in an oxygen-limited environment, has been used for soil remediation .

- Method : Biochar is added to the soil to help bind and promote the degradation process of contaminants without the need to use hazardous chemicals or remove a large amount of soil .

- Results : The use of biochar in soil remediation has been found to be beneficial due to its environmentally friendly nature and versatile functions .

-

Food

- Application : Sophorolipids are used in food applications including food preservation, agricultural practices, and bioconversion from food waste .

- Method : Sophorolipids are incorporated into food products due to their antimicrobial action against both Gram-positive and Gram-negative microorganisms .

- Results : The use of sophorolipids in food products has been found to be beneficial due to their environmentally friendly nature and versatile functions .

-

Wound Healing

- Application : Sophorolipids have shown potential in wound healing .

- Method : The unique properties of sophorolipids, such as their antimicrobial action and hydrophilic nature, promote wound healing .

- Results : While specific results are not mentioned, the potential of sophorolipids in wound healing is being explored .

-

Anticancer Agents

- Application : Sophorolipids are being studied for their potential use as anticancer agents .

- Method : The unique properties of sophorolipids, such as their ability to interact with cancer cells, are being explored .

- Results : While specific results are not mentioned, the potential of sophorolipids as anticancer agents is being explored .

-

Food Waste Management

- Application : Sophorolipids are used in food waste management .

- Method : The unique properties of sophorolipids, such as their ability to break down organic matter, are utilized in food waste management .

- Results : While specific results are not mentioned, the use of sophorolipids in food waste management has been found to be beneficial due to their environmentally friendly nature and versatile functions .

-

Agriculture Practices

- Application : Sophorolipids are used in agriculture practices .

- Method : The unique properties of sophorolipids, such as their ability to interact with soil and plants, are utilized in agriculture practices .

- Results : While specific results are not mentioned, the use of sophorolipids in agriculture practices has been found to be beneficial due to their environmentally friendly nature and versatile functions .

Orientations Futures

Sophorolipids, which contain sophorose, are being studied for their potential applications in various fields. They are being explored as cost-effective and infrequently used hydrophilic and hydrophobic substrates for large or specialized sophorolipid production . They are also being investigated for their potential applications in agriculture, cosmetics, nanotechnology, bioremediation, antimicrobial, anticancer, immunomodulation, drug delivery, and others .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-RTPHMHGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885135 | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-beta-D-Glucopyranosyl-D-glucopyranose | |

CAS RN |

20429-79-2 | |

| Record name | 2-O-β-D-Glucopyranosyl-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20429-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

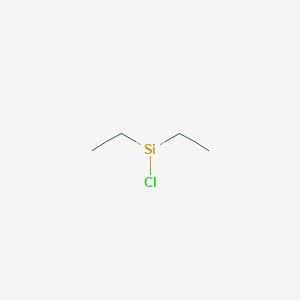

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)